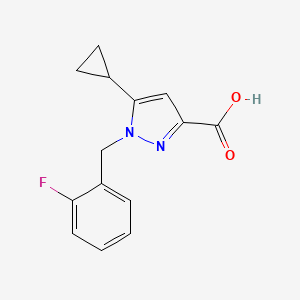

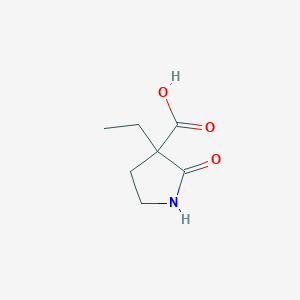

![molecular formula C7H12ClNO2 B1382036 5-Azaspiro[2.4]heptane-1-carboxylic acid hydrochloride CAS No. 150516-39-5](/img/structure/B1382036.png)

5-Azaspiro[2.4]heptane-1-carboxylic acid hydrochloride

Vue d'ensemble

Description

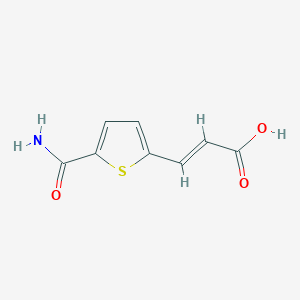

5-Azaspiro[2.4]heptane-1-carboxylic acid hydrochloride is a chemical compound with the molecular formula C7H12ClNO2 . It is a derivative of azaspiroheptane, a class of organic compounds characterized by a spiro-fused heptane ring with a nitrogen atom .

Synthesis Analysis

The synthesis of azaspiroheptane derivatives has been reported in the literature. For instance, a highly enantioselective hydrogenation of protected ethyl 1-(2-aminoaceto)cyclopropanecarboxylates has been used to synthesize (S)-7-amino-5-azaspiro[2.4]heptane . Another approach involves the use of a one-pot double allylic alkylation of an imine analogue of glycine in the presence of a chinchonidine-derived catalyst under phase transfer conditions .Molecular Structure Analysis

The molecular structure of 5-Azaspiro[2.4]heptane-1-carboxylic acid hydrochloride can be represented by the InChI code1S/C7H11NO2.ClH/c9-6(10)5-3-7(1-2-7)4-8-5;/h5,8H,1-4H2,(H,9,10);1H/t5-;/m0./s1 . The compound has a spiro-fused heptane ring with a nitrogen atom . Physical And Chemical Properties Analysis

The compound has a molecular weight of 241.28 g/mol . It has one hydrogen bond donor and four hydrogen bond acceptors . The compound’s exact mass and monoisotopic mass are 241.13140809 g/mol . Its topological polar surface area is 66.8 Ų .Applications De Recherche Scientifique

Chemical Transformations and Synthesis

5-Azaspiro[2.4]heptane-1-carboxylic acid hydrochloride has been explored extensively in the context of chemical transformations and synthetic applications. Molchanov et al. (2016) illustrated the reductive cleavage and subsequent transformations of 5-oxa-6-azaspiro[2.4]heptane-1-carboxylates, highlighting the formation of bi- or tricyclic lactams or lactones with the retention of the three-membered ring. This study emphasizes the compound's potential in the synthesis of complex molecular structures Molchanov et al., 2016. Similarly, Radchenko et al. (2010) demonstrated the synthesis of 6-amino-2-azaspiro[3.3]heptane-6-carboxylic acid and 2-azaspiro[3.3]heptane-6-carboxylic acid, contributing to the family of sterically constrained amino acids for use in chemistry and drug design Radchenko et al., 2010.

Medicinal Chemistry and Drug Design

In the realm of medicinal chemistry, significant strides have been made using 5-Azaspiro[2.4]heptane-1-carboxylic acid hydrochloride. López et al. (2020) described a catalytic and enantioselective preparation of the (S)-4-methyleneproline scaffold, a crucial element in the industrial synthesis of antiviral ledipasvir, highlighting the compound's importance in antiviral drug development López et al., 2020. Micheli et al. (2016) introduced a novel series of 1,2,4-triazolyl 5-azaspiro[2.4]heptanes as potent and selective dopamine D3 receptor antagonists, showcasing the compound's therapeutic potential in neuropsychiatric disorders Micheli et al., 2016.

Pharmacokinetics and Drug Optimization

Furthermore, the compound's role in pharmacokinetics and drug optimization is evident. Stasi et al. (2013) discovered a potent 5-azaspiro[2.4]heptane dual orexin 1 and orexin 2 receptor antagonist class, emphasizing its significance in addressing orexin receptor-related disorders Stasi et al., 2013. Chough et al. (2018) identified a JAK1 selective inhibitor based on the 5-azaspiro[2.4]heptan-7-amine scaffold, further underscoring the compound's versatility in drug development Chough et al., 2018.

Propriétés

IUPAC Name |

5-azaspiro[2.4]heptane-2-carboxylic acid;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H11NO2.ClH/c9-6(10)5-3-7(5)1-2-8-4-7;/h5,8H,1-4H2,(H,9,10);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LYJAERNPXYXNDF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCC12CC2C(=O)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

177.63 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

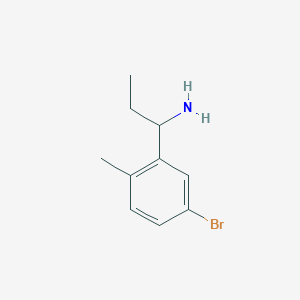

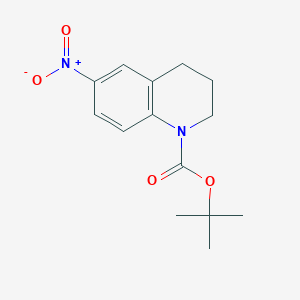

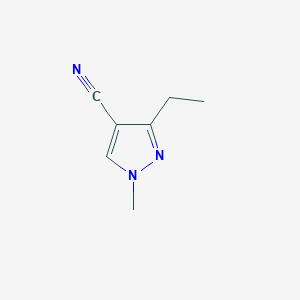

![2-Amino-6-bromo-7-methylimidazo[1,2-a]pyridine](/img/structure/B1381963.png)

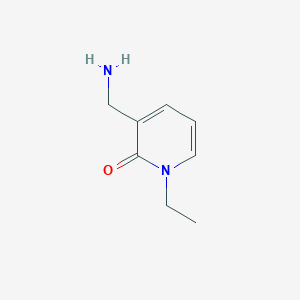

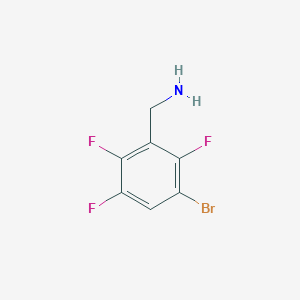

![2-(3-Aminocyclopentyl)-octahydropyrrolo[1,2-a]piperazin-6-one](/img/structure/B1381976.png)